4-Formylbenzene-1,2-diyl bis(4-bromobenzoate)
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Overview
Description
2-[(4-BROMOBENZOYL)OXY]-5-FORMYLPHENYL 4-BROMOBENZOATE is a complex organic compound with the molecular formula C27H16Br2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOBENZOYL)OXY]-5-FORMYLPHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules like 2-[(4-BROMOBENZOYL)OXY]-5-FORMYLPHENYL 4-BROMOBENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOBENZOYL)OXY]-5-FORMYLPHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 2-[(4-CARBOXYBENZOYL)OXY]-5-FORMYLPHENYL 4-CARBOXYBENZOATE
Reduction: 2-[(4-BENZOYLOXY)OXY]-5-FORMYLPHENYL 4-BENZOYLOXYBENZOATE
Substitution: 2-[(4-METHOXYBENZOYL)OXY]-5-FORMYLPHENYL 4-METHOXYBENZOATE
Scientific Research Applications
2-[(4-BROMOBENZOYL)OXY]-5-FORMYLPHENYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOBENZOYL)OXY]-5-FORMYLPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The bromobenzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-[(2-BROMOBENZOYL)OXY][1,1’-BIPHENYL]-4-YL 2-BROMOBENZOATE
- 4’-[(2-BROMOBENZOYL)OXY][1,1’-BIPHENYL]-4-YL 2-BROMOBENZOATE
Uniqueness
2-[(4-BROMOBENZOYL)OXY]-5-FORMYLPHENYL 4-BROMOBENZOATE is unique due to the presence of both bromobenzoyl and formylphenyl groups, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H12Br2O5 |
---|---|
Molecular Weight |
504.1 g/mol |
IUPAC Name |
[2-(4-bromobenzoyl)oxy-4-formylphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H12Br2O5/c22-16-6-2-14(3-7-16)20(25)27-18-10-1-13(12-24)11-19(18)28-21(26)15-4-8-17(23)9-5-15/h1-12H |
InChI Key |
VEEMSVUKTRGHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)OC(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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